4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride
Description
4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is a piperidine derivative featuring a phenoxyethyl side chain substituted with 2,5-dimethyl groups on the aromatic ring. This compound is structurally related to selective serotonin reuptake inhibitors (SSRIs), as evidenced by its similarity to analogs discussed in pharmacological studies .
Properties
IUPAC Name |
4-[2-(2,5-dimethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-12-3-4-13(2)15(11-12)17-10-7-14-5-8-16-9-6-14;/h3-4,11,14,16H,5-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKXVNWXBPUDOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219976-22-3 | |
| Record name | Piperidine, 4-[2-(2,5-dimethylphenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219976-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2,5-dimethylphenol with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the phenoxy group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the piperidine ring, converting it to a more saturated form. Sodium borohydride is a common reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen. Reagents such as alkyl halides can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of more saturated piperidine derivatives.
Substitution: Formation of N-alkylated piperidine derivatives.
Scientific Research Applications
4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter modulation.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. It is believed to modulate neurotransmitter activity by binding to receptors or enzymes involved in neurotransmitter synthesis and degradation. The exact pathways and molecular targets are still under investigation, but it is thought to influence pathways related to dopamine and serotonin.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Phenoxy Group
The phenoxy group's substitution pattern significantly impacts biological activity and physicochemical properties. Key analogs include:
a) 3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine Hydrochloride (Compound 11)
- Substituents : 2,5-Dimethoxy and 4-trifluoromethyl groups.
- Molecular Weight : ~314.7 g/mol (calculated).
b) 3-(2,5-Dimethoxyphenyl)piperidine Hydrochloride (Compound 7)
- Substituents : 2,5-Dimethoxy groups.
- Activity : Moderate SSRI efficacy; methoxy groups may reduce metabolic stability compared to methyl substituents .
- Molecular Weight : ~255.8 g/mol (calculated).
c) 3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine Hydrochloride
- Substituents : 2,4-Dichloro and 3,5-dimethyl groups.
- Properties : Chlorine atoms increase molecular weight (~375.3 g/mol) and may confer higher toxicity .
d) 4-[2-(4-Bromo-2-nitrophenoxy)ethyl]piperidine Hydrochloride
- Substituents : 4-Bromo and 2-nitro groups.
Comparison Table :
Piperidine vs. Piperazine Derivatives
Piperazine analogs, such as HBK17 (1N-[3-(2,5-dimethylphenoxy)propyl]-4N-(2-methoxyphenyl)piperazine hydrochloride), exhibit structural differences in nitrogen arrangement, which alter receptor binding kinetics.
Physicochemical and Toxicological Properties
Biological Activity
4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. As a piperidine derivative, it may exhibit various mechanisms of action that could be beneficial in treating several conditions, particularly in the realm of neuropharmacology and oncology.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2-(2,5-dimethylphenoxy)ethyl group. This structural configuration is crucial for its interaction with biological systems. The presence of the dimethylphenoxy group may enhance lipophilicity and receptor binding affinity.
Research indicates that piperidine derivatives can influence various neurotransmitter systems, particularly involving dopamine (DA) and norepinephrine (NE). The following mechanisms have been observed:
- Dopamine Transporter (DAT) Inhibition : Compounds similar to this compound have shown high affinity for DAT, suggesting potential applications in treating disorders like ADHD and depression by enhancing dopaminergic signaling .
- Norepinephrine Transporter (NET) Interaction : Inhibition of NET has been linked to antidepressant effects, indicating that this compound may also play a role in mood regulation .
- Apoptotic Pathways in Cancer : Similar piperidine compounds have been reported to induce apoptosis in cancer cells through mitochondrial pathways involving cytochrome c release and caspase activation . This suggests potential anticancer properties.
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
Case Studies and Research Findings
- Dopamine and Norepinephrine Uptake Studies : A series of experiments demonstrated that structurally related compounds effectively inhibited DAT and NET uptake with low nanomolar potency (K_i values around 6-8 nM), indicating strong potential for therapeutic applications in neuropsychiatric disorders .
- Anticancer Activity : Studies on piperidine derivatives have shown their ability to disrupt mitochondrial integrity in cancer cells, leading to increased apoptosis through caspase activation. For instance, treatment with certain piperine derivatives resulted in significant cytotoxicity against various cancer cell lines by modulating apoptotic pathways .
- Behavioral Studies : Animal models treated with similar piperidine compounds exhibited increased locomotor activity, suggesting stimulant-like effects which could be beneficial for conditions such as attention deficit hyperactivity disorder (ADHD) .
Q & A
Q. What are the optimal synthetic routes for 4-[2-(2,5-Dimethylphenoxy)ethyl]piperidine hydrochloride?
- Methodological Answer : The synthesis typically involves three stages:
Piperidine Intermediate Preparation : Start with 2,5-dimethylphenol. React it with ethylene dihalide (e.g., 1,2-dibromoethane) under basic conditions (e.g., K₂CO₃) to form the phenoxyethyl ether.
Piperidine Functionalization : Introduce the piperidine moiety via nucleophilic substitution. For example, react the phenoxyethyl bromide with piperidine in a polar aprotic solvent (e.g., DMF) at 60–80°C .
Hydrochloride Salt Formation : Treat the free base with HCl gas in anhydrous ether or ethanol to precipitate the hydrochloride salt .
Key Considerations: Monitor reaction progress via TLC or HPLC. Optimize stoichiometry to avoid side products like over-alkylation .
Q. How should researchers purify and characterize this compound?
- Methodological Answer :
- Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate high-purity product .
- Characterization :
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture .
- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be analyzed for derivatives of this compound?
- Methodological Answer :
- Modification Sites :
Phenoxy Group : Replace 2,5-dimethyl groups with electron-withdrawing (e.g., -NO₂) or bulky substituents to study steric effects on receptor binding .
Piperidine Ring : Introduce methyl groups at positions 3/5 to assess conformational flexibility .
- Assays :
- Radioligand binding (e.g., μ-opioid receptor affinity via competitive displacement assays ).
- Functional assays (e.g., cAMP inhibition in CHO cells expressing target receptors) .
Q. How can contradictions in pharmacological data across studies be resolved?
- Methodological Answer :
- Experimental Variability : Standardize assay conditions (e.g., cell lines, buffer pH, temperature) to minimize discrepancies .
- Data Validation :
Dose-Response Curves : Use ≥3 independent replicates to confirm EC₅₀/IC₅₀ values.
Orthogonal Assays : Cross-validate receptor affinity (SPR) with functional activity (calcium flux assays) .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies .
Q. What computational methods predict the reactivity and stability of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model electron density maps and identify reactive sites (e.g., phenoxy O-atom nucleophilicity) .
- MD Simulations : Simulate solvation in explicit water (AMBER force field) to predict hydrochloride salt stability under physiological conditions .
- Degradation Pathways : Apply QSPR models to forecast hydrolytic or oxidative degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
